![molecular formula C19H19N3O2S B2367185 2-(2-methylquinazolin-4-yl)oxy-N-[(4-methylsulfanylphenyl)methyl]acetamide CAS No. 1116017-19-6](/img/structure/B2367185.png)
2-(2-methylquinazolin-4-yl)oxy-N-[(4-methylsulfanylphenyl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a chemical with the molecular formula C19H19N3O2S . It is related to the quinazolinone family, which has been studied for its potential therapeutic applications .
Molecular Structure Analysis
The molecular structure of this compound includes a quinazolinone core, a methyl group attached to the 2-position of the quinazolinone, an oxy group linking the quinazolinone to an acetamide group, and a methylsulfanylphenyl group attached to the nitrogen of the acetamide .Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-inflammatory Activities Studies have shown that quinazolinone derivatives exhibit promising analgesic and anti-inflammatory activities. For instance, novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides were synthesized and investigated for these activities, with some compounds demonstrating potency comparable to or greater than standard drugs like diclofenac sodium without significant ulcerogenic potential (Alagarsamy et al., 2015). Similarly, other studies have synthesized and evaluated 6-bromoquinazolinone derivatives for their pharmacological importance, noting their anti-inflammatory, analgesic, and anti-bacterial activities (Rajveer et al., 2010).
Antitumor Activity Quinazolinone derivatives have also been explored for their antitumor properties. A study on 3-benzyl-substituted-4(3H)-quinazolinones revealed significant in vitro antitumor activity against various cancer cell lines, suggesting their potential as lead compounds for the development of new anticancer drugs (Al-Suwaidan et al., 2016).
Antimicrobial Activity The antimicrobial potential of quinazolinone derivatives is another area of interest. For example, the novel oxazolidinone antibacterial agents U-100592 and U-100766, which are chemically related to quinazolinones, have shown significant in vitro activity against a wide range of clinically important pathogens, including strains resistant to other antimicrobials (Zurenko et al., 1996).
Neuroprotective and Antiviral Effects Research on novel anilidoquinoline derivatives indicates potential therapeutic efficacy in treating diseases like Japanese encephalitis, demonstrating significant antiviral and antiapoptotic effects (Ghosh et al., 2008).
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound could include further investigation into its potential therapeutic applications, particularly given the known antiviral properties of related quinazolinones . Additionally, more detailed studies could be conducted to fully characterize its physical and chemical properties, as well as its safety profile .
Eigenschaften
IUPAC Name |
2-(2-methylquinazolin-4-yl)oxy-N-[(4-methylsulfanylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-13-21-17-6-4-3-5-16(17)19(22-13)24-12-18(23)20-11-14-7-9-15(25-2)10-8-14/h3-10H,11-12H2,1-2H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGGLHXIVAUQOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NCC3=CC=C(C=C3)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-methylquinazolin-4-yl)oxy]-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

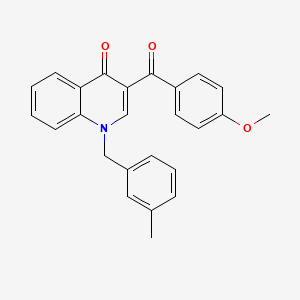
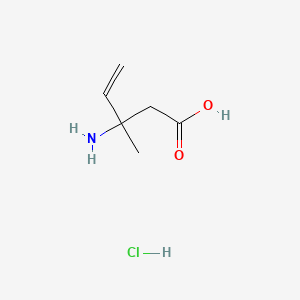
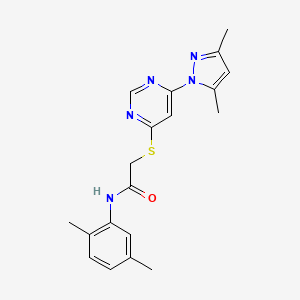
![5-(Iodomethyl)-6-azaspiro[3.4]octan-7-one](/img/structure/B2367106.png)
![5-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B2367107.png)
![6-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2367108.png)
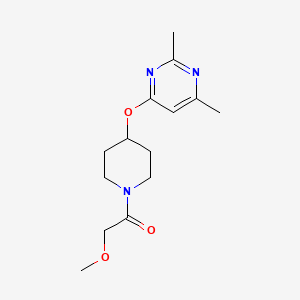
![8-(4-ethoxyphenyl)-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2367115.png)


![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2367118.png)
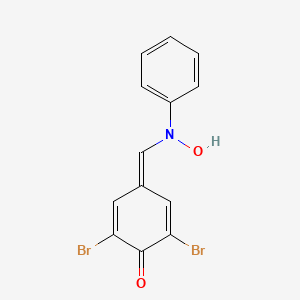
![N-(benzo[d]thiazol-5-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2367120.png)
![2-phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2367122.png)